molecular formula C11H16N2O2 B3249815 (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide CAS No. 197727-65-4

(S)-2-Amino-N-(4-methoxy-benzyl)-propionamide

Cat. No.: B3249815
CAS No.: 197727-65-4
M. Wt: 208.26 g/mol
InChI Key: DXDLSFSUVHWKEJ-QMMMGPOBSA-N
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Description

(S)-2-Amino-N-(4-methoxy-benzyl)-propionamide is an organic compound that features an amino group, a methoxybenzyl group, and a propionamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide typically involves the protection of functional groups, followed by selective deprotection and coupling reactions. One common method includes the use of boronic esters as protective groups for the installation of para-methoxybenzyl groups . The reaction conditions often involve mild acidic or basic environments to ensure the stability of the boronic esters during the functionalization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(4-methoxy-benzyl)-propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and methoxybenzyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varying functional groups.

Scientific Research Applications

(S)-2-Amino-N-(4-methoxy-benzyl)-propionamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-methoxy-benzyl)-propionamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. These interactions lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-N-(4-methoxyphenyl)-propionamide
  • (S)-2-Amino-N-(4-methoxybenzyl)-butyramide
  • (S)-2-Amino-N-(4-methoxybenzyl)-valeramide

Uniqueness

(S)-2-Amino-N-(4-methoxy-benzyl)-propionamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxybenzyl group provides stability and enhances its interaction with molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-2-amino-N-[(4-methoxyphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-8(12)11(14)13-7-9-3-5-10(15-2)6-4-9/h3-6,8H,7,12H2,1-2H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDLSFSUVHWKEJ-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CC=C(C=C1)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NCC1=CC=C(C=C1)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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